molecular formula C8H11NO2 B13016609 1H-Pyrrole-2,5-dione, 3,4-diethyl- CAS No. 34085-07-9

1H-Pyrrole-2,5-dione, 3,4-diethyl-

Cat. No.: B13016609
CAS No.: 34085-07-9
M. Wt: 153.18 g/mol
InChI Key: ZTIUBYGVJYUYMI-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-diethyl-: is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole-2,5-dione, where the 3 and 4 positions on the pyrrole ring are substituted with ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction is typically conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid to accelerate the reaction .

Industrial Production Methods: the Paal-Knorr synthesis remains a fundamental approach for producing pyrrole derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-diethyl- involves its interaction with various molecular targets and pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Comparison: 1H-Pyrrole-2,5-dione, 3,4-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrole-2,5-dione derivatives, it exhibits enhanced anti-inflammatory and antimicrobial activities, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

34085-07-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3,4-diethylpyrrole-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-3-5-6(4-2)8(11)9-7(5)10/h3-4H2,1-2H3,(H,9,10,11)

InChI Key

ZTIUBYGVJYUYMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC1=O)CC

Origin of Product

United States

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